Tert-butyl 4-(bromomethyl)-3-methoxybenzoate
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Tert-butyl 4-(bromomethyl)-3-methoxybenzoate and its derivatives exhibit promising antibacterial activity, especially against Gram-positive bacteria. Studies have shown that certain synthesized compounds with this structure have higher antimicrobial activity against Bacillus spp. than commonly used antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016).
Chemical Reactions and Synthesis
The compound plays a crucial role in various chemical reactions and syntheses. For example, its reactions with organolithium and magnesium reagents result in products like methoxy-substitution products and conjugate addition products to the benzoate ring, indicating its utility in organic synthesis (T. Hattori et al., 1995).
Bioactive Compound Synthesis
This chemical is used in synthesizing bioactive compounds like Schiff base compounds, which have shown remarkable activities in areas such as antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These compounds also exhibit interaction with Salmon sperm DNA, indicating their potential in biological research (M. Sirajuddin et al., 2013).
Pharmaceutical Applications
In the pharmaceutical sector, derivatives of this compound have been used in synthesizing compounds with potential medicinal properties. For instance, it's involved in the creation of substances with elastase-inhibiting properties and in vitro cytotoxic activity (N. Grigan et al., 2000).
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)9-5-6-10(8-14)11(7-9)16-4/h5-7H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXGMHSHXOJDAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)CBr)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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